molecular formula C19H22ClN5O3 B14932713 [1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

[1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B14932713
M. Wt: 403.9 g/mol
InChI Key: YPMQGNKZGBFDLN-UHFFFAOYSA-N
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Description

[1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone: is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of pyridazine, piperidine, furan, and piperazine moieties, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of individual moieties, followed by their sequential coupling under controlled conditions. Key steps include:

    Formation of 6-Chloropyridazine: This can be achieved through the chlorination of pyridazine using reagents like thionyl chloride.

    Synthesis of Piperidin-3-yl Moiety: Piperidine derivatives can be synthesized via hydrogenation of pyridine or through reductive amination.

    Preparation of Furan-2-ylcarbonyl Piperazine: This involves the acylation of piperazine with furan-2-carbonyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyridazine ring, converting it to dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted pyridazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Material Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.

Industry

    Agriculture: Potential use as a pesticide or herbicide due to its ability to interact with biological targets in pests.

    Pharmaceuticals: As an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of [1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    [1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(thiophen-2-ylcarbonyl)piperazin-1-yl]methanone: Similar structure but with a thiophene ring instead of a furan ring.

    [1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(benzoyl)piperazin-1-yl]methanone: Contains a benzoyl group instead of a furan ring.

Uniqueness

The presence of the furan ring in [1-(6-Chloropyridazin-3-yl)piperidin-3-yl][4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone imparts unique electronic properties and reactivity compared to its analogs. This makes it particularly useful in applications requiring specific electronic interactions or reactivity patterns.

Properties

Molecular Formula

C19H22ClN5O3

Molecular Weight

403.9 g/mol

IUPAC Name

[1-(6-chloropyridazin-3-yl)piperidin-3-yl]-[4-(furan-2-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H22ClN5O3/c20-16-5-6-17(22-21-16)25-7-1-3-14(13-25)18(26)23-8-10-24(11-9-23)19(27)15-4-2-12-28-15/h2,4-6,12,14H,1,3,7-11,13H2

InChI Key

YPMQGNKZGBFDLN-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)Cl)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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